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Foundational

The Chemical Architecture and Synthetic Paradigms of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Executive Summary 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) is a highly functionalized, conformationally restricted coumaran derivative utilized as an advanced building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) is a highly functionalized, conformationally restricted coumaran derivative utilized as an advanced building block in medicinal chemistry and organic synthesis[1][2]. By embedding a 1,2,3,5-tetrasubstituted benzene ring within a dihydrofuran fusion, this scaffold provides precise spatial vectors for hydrogen bonding (via the C7 hydroxyl) and electrophilic capture (via the C5 formyl group). This whitepaper deconstructs its physicochemical profile, regiochemical architecture, and provides a field-proven, self-validating synthetic methodology for its de novo construction.

Structural & Physicochemical Profiling

The molecule consists of a 2,3-dihydrobenzofuran (coumaran) core. The oxygen atom of the heterocyclic ring is designated as position 1. The formyl group (-CHO) is located at C5, and the hydroxyl group (-OH) is at C7. This specific topology renders the C5 and C7 substituents meta to each other, while the C7 hydroxyl is ortho to the heterocyclic oxygen (C7a fusion carbon).

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
Molecular Formula C9H8O3[2]Defines the coumaran core with two oxygenated substituents.
Molecular Weight 164.16 g/mol [2]Low molecular weight, ideal for fragment-based drug discovery (FBDD).
CAS Registry Number 156605-32-2[1]Unique identifier for commercial procurement and standard purity (≥95%)[2].
SMILES String O=Cc1cc2c(c(O)c1)OCC2Confirms the 3-alkyl-4-alkoxy-5-hydroxybenzaldehyde substitution pattern.
H-Bond Donors 1Provided by the C7 phenolic hydroxyl group.
H-Bond Acceptors 3Provided by the aldehyde, phenol, and furan oxygen atoms.

Regiochemical Mapping & Retrosynthetic Logic

Designing a synthesis for 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde requires absolute regiochemical control. The most logical retrosynthetic disconnection traces back to 5-iodovanillin (3-methoxy-4-hydroxy-5-iodobenzaldehyde).

  • The formyl group of 5-iodovanillin becomes the C5 formyl group of the target.

  • The C4-hydroxyl and C5-iodo groups of the vanillin precursor serve as the exact ortho-functional handles required to build the furan ring via an alkynylative cyclization[3][4].

  • The C3-methoxy group of 5-iodovanillin perfectly maps to the C7 position of the resulting benzofuran, which can later be demethylated to yield the target hydroxyl group[5].

Experimental Workflow: De Novo Synthesis

The following protocol outlines a robust, 4-step synthetic sequence. To ensure chemoselectivity—specifically preventing the reduction of the aldehyde during the hydrogenation of the benzofuran core—an acetal protection strategy is employed.

SynthesisPathway A 5-Iodovanillin (Starting Material) B 1. Acetal Protection 2. Sonogashira Coupling (TMSA) A->B C TMS-Alkynyl Intermediate B->C D TBAF / Base Cyclization C->D E 7-Methoxybenzofuran Acetal D->E F H2, Pd/C (Hydrogenation) E->F G 7-Methoxy-2,3-dihydrobenzofuran Acetal F->G H BBr3 Demethylation & Acidic Deprotection G->H I 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (Target Compound) H->I

Caption: Synthetic workflow for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde from 5-iodovanillin.

Step-by-Step Methodologies & Mechanistic Causality
Step 1: Acetal Protection & Sonogashira Coupling
  • Procedure: 5-Iodovanillin is first refluxed with ethylene glycol and a catalytic amount of p-TsOH in toluene (Dean-Stark) to protect the aldehyde as a 1,3-dioxolane. The protected intermediate is then subjected to a Sonogashira coupling with trimethylsilylacetylene (TMSA), utilizing Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), and triethylamine in DMF at 70°C[6][7].

  • Causality: The acetal protection is mandatory to prevent the aldehyde from participating in unwanted side reactions or being reduced in Step 3. The Sonogashira coupling selectively substitutes the iodine atom, installing the alkyne necessary for the subsequent ring closure[7].

Step 2: Alkynylative Cyclization
  • Procedure: The TMS-alkynyl intermediate is treated with tetrabutylammonium fluoride (TBAF) in THF.

  • Causality: TBAF serves a dual purpose: it cleaves the TMS protecting group to reveal the terminal alkyne and acts as a mild base to deprotonate the C4-phenolic hydroxyl. The resulting phenoxide undergoes a 5-endo-dig cyclization onto the activated alkyne, forming the 7-methoxybenzofuran core[3][8]. This is a self-validating step; the disappearance of the alkyne C-H stretch in IR and the emergence of the furan C2/C3 protons in NMR confirm ring closure.

Step 3: Chemoselective Hydrogenation
  • Procedure: The 7-methoxybenzofuran acetal is dissolved in ethanol and hydrogenated (1 atm H2) over 10% Pd/C at room temperature.

  • Causality: The C2=C3 double bond of the benzofuran is selectively reduced to yield the 2,3-dihydrobenzofuran (coumaran) system. Because the highly reactive C5-aldehyde is masked as an acetal, it is shielded from catalytic hydrogenolysis, ensuring the integrity of the oxidation state at C5.

Step 4: Demethylation and Deprotection
  • Procedure: The intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3, 2.0 equivalents) is added dropwise[5][9]. The reaction is allowed to warm to room temperature, followed by quenching with aqueous HCl.

  • Causality: BBr3 is a potent Lewis acid that coordinates to the sterically accessible C7-methoxy oxygen. It facilitates ether cleavage via a bimolecular mechanism, releasing methyl bromide and forming a borate complex[5]. The coumaran ring ether (C7a-O1-C2) remains intact due to its incorporation into the stable bicyclic system. The final aqueous HCl quench simultaneously hydrolyzes the borate complex to reveal the C7-hydroxyl and hydrolyzes the 1,3-dioxolane to unmask the C5-carbaldehyde.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following NMR milestones act as a self-validating system:

  • Validation of the Coumaran Core: In the 1 H NMR spectrum, the transformation from benzofuran to dihydrobenzofuran is marked by the disappearance of the aromatic furan protons (~6.7 and ~7.6 ppm) and the appearance of two distinct coupled multiplets at roughly 3.2 ppm (Ar-CH 2​ , C3) and 4.6 ppm (O-CH 2​ , C2).

  • Validation of Demethylation: The sharp singlet integrating to 3 protons at ~3.9 ppm (methoxy group) will completely disappear, replaced by a broad, exchangeable singlet at >9.0 ppm , confirming the presence of the C7 phenolic OH.

  • Validation of the Aldehyde: The unmasked formyl proton will appear as a sharp singlet far downfield at approximately 9.8 ppm .

Sources

Exploratory

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde physical and chemical properties

This guide provides a comprehensive technical overview of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. Given the specificity...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. Given the specificity of this molecule, this document synthesizes direct data with expert analysis of analogous compounds to offer a robust and practical resource.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a hydroxyl and a carbaldehyde group at the 7- and 5-positions, respectively, of the dihydrobenzofuran ring system creates a molecule with multiple reactive sites, making it a versatile intermediate for the synthesis of more complex drug candidates. The aldehyde functionality, in particular, serves as a crucial handle for various chemical transformations, including the construction of novel heterocyclic systems.

Physicochemical Properties

Direct experimental data for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is not extensively published. However, based on its structure and data from related compounds, we can establish a reliable profile.

PropertyValue / DescriptionSource / Basis
CAS Number 156605-32-2[4]
Molecular Formula C₉H₈O₃Calculated
Molecular Weight 164.16 g/mol Calculated
Appearance Expected to be a solid at room temperature, likely a crystalline powder.Inferred from similar phenolic aldehydes.
Melting Point Not available. Expected to be higher than related non-hydroxylated analogs due to hydrogen bonding.N/A
Boiling Point Not available. Likely to decompose at higher temperatures.N/A
Solubility Expected to have some solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents.Inferred from structural features (hydroxyl and aldehyde groups).

Synthesis and Reactivity: Strategic Pathways to a Versatile Intermediate

The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde would logically start from a suitable precursor, such as 2,3-dihydro-1-benzofuran-7-ol. The key transformation is the regioselective introduction of a formyl group onto the aromatic ring. The hydroxyl group at the 7-position is an ortho-, para-director, and since the ortho- positions are part of the fused ring system, the formylation is directed to the para- position (C5). Two classical named reactions are well-suited for this purpose: the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.

Synthetic Workflow Overview

Synthesis_Workflow cluster_RT Reimer-Tiemann Reaction cluster_VH Vilsmeier-Haack Reaction Precursor 2,3-dihydro-1-benzofuran-7-ol RT_reagents CHCl₃, NaOH, H₂O then H₃O⁺ workup Precursor->RT_reagents VH_reagents POCl₃, DMF then H₂O workup Precursor->VH_reagents Target 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde RT_reagents->Target VH_reagents->Target

Caption: Plausible synthetic routes to the target compound.

Reimer-Tiemann Reaction

This reaction is a classic method for the ortho-formylation of phenols.[5]

  • Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The phenoxide ion, formed by the deprotonation of the starting material, acts as a nucleophile and attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[6]

  • Causality of Experimental Choices: The use of a strong base is crucial for both the deprotonation of chloroform to form the carbene and the deprotonation of the phenolic hydroxyl group to activate the aromatic ring.[7] A biphasic solvent system is often employed as hydroxides have low solubility in chloroform.[5]

Vilsmeier-Haack Reaction

This is another effective method for formylating electron-rich aromatic compounds.[8]

  • Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species is then attacked by the electron-rich aromatic ring of the 2,3-dihydro-1-benzofuran-7-ol. The resulting iminium salt is subsequently hydrolyzed to afford the aldehyde.

  • Causality of Experimental Choices: The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, making it suitable for activated systems like phenols. The reaction is typically run in the presence of the formylating reagents, and a final aqueous workup is necessary to hydrolyze the intermediate to the final product.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure for the synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) to 0 °C with an ice bath.

  • Formation of Vilsmeier Reagent: Add N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the cooled POCl₃ with stirring. Maintain the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,3-dihydro-1-benzofuran-7-ol (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water. Stir until the hydrolysis is complete.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Analysis: Characterizing the Structure

While specific spectra for this compound are not publicly available[4], the expected spectral data can be predicted based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

  • Aromatic Protons: Two singlets or doublets with a small coupling constant in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the C4 and C6 positions.

  • Aldehyde Proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).

  • Dihydrofuran Protons: Two triplets in the aliphatic region (δ 3.0-4.8 ppm) for the -O-CH₂- and -CH₂-Ar protons, each integrating to 2H.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm) for the aldehyde carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).

  • Aliphatic Carbons: Two signals in the upfield region corresponding to the two -CH₂- groups of the dihydrofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C=O Stretch: A strong, sharp band around 1650-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.

  • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

Applications in Research and Drug Development

Benzofuran and its derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities.

  • Antioxidant and Neuroprotective Agents: The phenolic hydroxyl group, similar to that in alpha-tocopherol (Vitamin E), imparts antioxidant properties.[2] This makes 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde a valuable starting material for the synthesis of novel antioxidants and potential neuroprotective agents for conditions like stroke and trauma.[2]

  • Building Block for Bioactive Molecules: The aldehyde functionality is a versatile handle for synthesizing a variety of heterocyclic compounds through condensation reactions. This allows for the construction of more complex molecules with potential applications as anticancer, anti-inflammatory, or antimicrobial agents.

  • Scaffold for Kinase Inhibitors: The benzofuran scaffold has been identified in inhibitors of various kinases, which are important targets in cancer therapy.

Safety and Handling

Detailed toxicological data for this specific compound is not available. However, based on its structure as a phenolic aldehyde, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available precursors via established formylation reactions is feasible. The presence of both a phenolic hydroxyl group and a reactive aldehyde functionality on the privileged dihydrobenzofuran scaffold makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Deshmukh, M. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chem-Space. (n.d.). Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Retrieved from [Link]

  • Wynberg, H. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2015, October 2). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0203279). Retrieved from [Link]

  • Sharma, K., et al. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Organic Chemistry Portal. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0323652). Retrieved from [Link]

  • Organic Syntheses. (n.d.). HYDROXYUREA. Retrieved from [Link]

  • Chemiz. (2025, June 17). Reimer Tiemann Reaction [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • OSTI.gov. (2013, March 8). Physical Properties of Chemicals in PAC Revision 27 Listing. Retrieved from [Link]

  • PubChem. (n.d.). (5S)-5-amino-7-hydroxy-2-(naphthalen-1-ylmethyl)-4,5-dihydropyrazolo[3,4-b]pyridin-6-one. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • Plastore. (n.d.). Lumicene® Supertough 32ST05. Retrieved from [Link]

  • Zhao, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017.
  • Grisar, J. M., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry, 38(3), 453-458.
  • Abu-Hashem, A. A. (2015). Reactivity of Benzofuran Derivatives. Mini-Reviews in Organic Chemistry, 12(1), 34-56.
  • Spencer, K. C., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • Chemical Substance Information. (n.d.). 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde. Retrieved from [Link]

  • Lin, Y. L., et al. (2002). 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5.

Sources

Exploratory

Literature review on 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde biological activity

The Pharmacological Landscape and Synthetic Utility of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Executive Summary In modern drug discovery, the identification and functionalization of privileged scaffolds are pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Landscape and Synthetic Utility of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Executive Summary

In modern drug discovery, the identification and functionalization of privileged scaffolds are paramount. 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2) represents a highly versatile, bifunctional building block. The 2,3-dihydrobenzofuran core imparts favorable physicochemical properties—such as enhanced aqueous solubility and predictable metabolic stability compared to its indane or fully aromatic benzofuran analogs[1]. Meanwhile, the orthogonal reactivity of the 7-hydroxyl group and the 5-carbaldehyde moiety provides an ideal canvas for parallel synthesis and structure-activity relationship (SAR) exploration. This technical guide synthesizes the biological activities associated with this scaffold and provides a field-validated methodology for its synthetic derivatization.

Structural Rationale and Chemical Properties

The architecture of 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is strategically evolved for medicinal chemistry:

  • The 2,3-Dihydrobenzofuran Core: This oxygen-containing bicyclic system restricts the conformational flexibility of pendant groups, correctly orienting them into target binding pockets while maintaining a lower lipophilicity (LogP) than purely carbocyclic systems[2].

  • The 7-Hydroxyl Pharmacophore: Acting as both a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group is critical for anchoring the molecule within kinase hinge regions or GPCR active sites.

  • The 5-Carbaldehyde Handle: As a highly electrophilic center, the aldehyde is primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations, making it an indispensable node for generating diverse chemical libraries[1].

Pharmacological Landscape

Oncology & Apoptotic Pathways

Derivatives of the 7-hydroxy-2,3-dihydrobenzofuran scaffold have demonstrated potent anti-tumorigenic properties. Natural and synthetic analogs, such as 7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid derivatives isolated from Polygonum barbatum, exhibit targeted cytotoxicity against oral and lung cancer cell lines[3]. Mechanistically, these compounds act as dual-action inhibitors: they target Thymidylate Synthase (TS) and intercalate DNA, leading to the accumulation of DNA damage. This stress cascade ultimately triggers p53-mediated apoptosis and significantly inhibits in vitro angiogenesis[4].

GPCR Targeting: Endothelin-A (ETA) Receptor Antagonism

The 5-carboxaldehyde moiety is a critical precursor in the synthesis of non-benzodioxole Endothelin-A (ETA) receptor antagonists. Research indicates that the rigid nature of the 2,3-dihydrobenzofuran ring is essential for activity; it satisfies the strict steric requirements of the ETA binding pocket, restoring binding affinity that is otherwise lost in freely rotating, flexible analogs[2]. Antagonism of this receptor is a validated pathway for promoting vasodilation and reducing vascular inflammation.

Anti-inflammatory & Antinociceptive Activity

Beyond oncology and cardiovascular targets, the scaffold is deeply embedded in pain and inflammation management. Complex derivatives like Cedrusin (a 7-hydroxy-2,3-dihydrobenzofuran analog isolated from Viburnum grandiflorum) have shown profound in vivo efficacy. These compounds significantly attenuate acetic acid-induced writhing and inhibit carrageenan-induced paw edema, highlighting a robust antinociceptive and anti-inflammatory profile likely linked to cyclooxygenase (COX) pathway modulation[5].

Quantitative Pharmacological Data

To facilitate cross-target comparison, the following table summarizes the key quantitative biological data for 2,3-dihydrobenzofuran derivatives discussed in the literature.

Compound / Derivative ClassTarget / Disease ModelKey Biological Activity (IC₅₀ / Inhibition)Reference
7-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acidOral Cancer CellsIC₅₀ = 48.52 ± 0.95 μM (Apoptosis induction)[3]
7-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acidAngiogenesis (In vitro)IC₅₀ = 8.2 ± 1.1 μM to 57.7 ± 0.3 μM[4]
5-Substituted 2,3-dihydrobenzofuran analogsEndothelin-A (ETA) ReceptorHigh affinity (Restores binding vs. flexible analogs)[2]
Cedrusin (7-OH-dihydrobenzofuran derivative)Carrageenan-induced edema54.47% inhibition of paw volume increase[5]
Cedrusin (7-OH-dihydrobenzofuran derivative)Acetic acid-induced writhing82.11% protection (Antinociceptive efficacy)[5]

Mechanistic Pathways

The following diagram maps the dual pharmacological logic of 7-hydroxy-2,3-dihydrobenzofuran derivatives, illustrating their divergent signaling cascades in oncology and cardiovascular disease models.

MechanisticPathway DHB 7-OH-2,3-DHB Derivatives TS Thymidylate Synthase DHB->TS Inhibits ETA Endothelin-A Receptor DHB->ETA Antagonizes DNA DNA Damage Accumulation TS->DNA Induces Apoptosis Apoptosis (Cancer Cells) DNA->Apoptosis Triggers Vaso Vasodilation & Anti-inflammation ETA->Vaso Promotes

Fig 1. Dual pharmacological signaling pathways of 2,3-dihydrobenzofuran derivatives.

Synthetic Methodology: High-Throughput Reductive Amination

To leverage the 5-carbaldehyde handle for library generation, reductive amination is the premier choice. The protocol below is engineered as a self-validating system, specifically optimized to prevent the premature reduction of the aldehyde while protecting the sensitive electron-rich phenol.

Experimental Protocol

Objective: Synthesis of a 5-alkylaminomethyl-7-hydroxy-2,3-dihydrobenzofuran library.

  • Reagent Preparation: Dissolve 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

    • Causality: DCE is selected over protic solvents like methanol because its non-coordinating nature accelerates iminium ion formation and minimizes solvent-induced side reactions.

  • Imine Formation: Add the target primary or secondary amine (1.2 equiv, 0.6 mmol) followed by glacial acetic acid (1.0 equiv, 0.5 mmol). Stir at room temperature (20°C) for 2 hours.

    • Causality: The electron-donating 7-hydroxyl group slightly deactivates the ring. Acetic acid acts as a crucial catalyst, protonating the intermediate hemiaminal to drive the elimination of water and force the equilibrium toward the reactive iminium species.

  • Selective Reduction: Introduce Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 0.75 mmol) in a single portion. Stir the suspension at room temperature for 12–16 hours.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the bulky, electron-withdrawing acetate groups render the hydride donor exceptionally mild. It selectively reduces the protonated iminium ion without prematurely reducing the unreacted starting aldehyde into a dead-end primary alcohol.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes. Extract the aqueous phase with dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the acetic acid catalyst and hydrolyzes any residual boron complexes, ensuring the basic amine product partitions entirely into the organic phase.

  • Validation & Storage: Purify the crude residue via flash column chromatography (SiO₂, DCM/MeOH gradient). Validate purity (>95%) using LC-MS and ¹H-NMR. Store the purified compounds as solids or in DMSO aliquots at -80°C to -20°C under nitrogen[6].

    • Causality: The electron-rich phenolic moiety is susceptible to slow oxidative degradation; nitrogen blanketing and sub-zero storage are mandatory to maintain library integrity prior to bioassay screening.

ProtocolWorkflow S1 1. Reagent Prep 7-OH-2,3-DHB-5-CHO in DCE S2 2. Imine Formation Add 1.2 eq Amine + AcOH S1->S2 S3 3. Reduction Add 1.5 eq NaBH(OAc)3 S2->S3 S4 4. Quench & Workup Sat. NaHCO3 Wash S3->S4 S5 S5 S4->S5

Fig 2. Reductive amination workflow for synthesizing 5-alkylamine dihydrobenzofuran libraries.

References

  • Title: Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds Source: ResearchGate URL: [Link]

  • Title: Bioassay-guided Isolation of a Antinociceptive, Anti-inflammatory and Antipyretic Benzofuran Derivative from Viburnum grandiflorum Source: Walsh Medical Media URL: [Link]

  • Title: Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, a valuable heterocyclic building block for drug discovery and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, a valuable heterocyclic building block for drug discovery and materials science. The synthetic strategy is designed for high regioselectivity and practicality in a standard laboratory setting. The protocol is divided into two primary stages: (I) the preparation of the key intermediate, 2,3-dihydro-1-benzofuran-7-ol, via demethylation of its commercially available methoxy precursor, and (II) the regioselective ortho-formylation of this intermediate to yield the target aldehyde. This document explains the scientific rationale behind the chosen methodologies, including a mechanistic breakdown of the critical formylation step, and provides detailed experimental procedures, safety precautions, and expected analytical data.

Introduction

2,3-Dihydro-1-benzofuran (coumaran) scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities.[1] The targeted introduction of functional groups, such as the aldehyde moiety, onto this core structure provides a versatile handle for further chemical elaboration. 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a key intermediate, enabling the synthesis of more complex derivatives for applications in medicinal chemistry and materials science.[2]

This guide details a robust two-step synthetic pathway, emphasizing experimental reliability and a clear understanding of the underlying chemical principles. The chosen route prioritizes high regioselectivity in the formylation step, a common challenge in the functionalization of activated aromatic systems.

Overall Synthetic Workflow

The synthesis is logically structured in two distinct stages, beginning with a common starting material and proceeding to the final target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Formylation Start 7-Methoxy-2,3-dihydro-1-benzofuran Precursor 2,3-Dihydro-1-benzofuran-7-ol Start->Precursor BBr₃ DCM, 0°C to RT Precursor_ref 2,3-Dihydro-1-benzofuran-7-ol Target 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Precursor_ref->Target Duff Reaction (HMTA, TFA) Heat G HMTA Hexamethylenetetramine (HMTA) Protonation Protonation & Ring Opening HMTA->Protonation H⁺ Iminium Electrophilic Iminium Ion [CH₂=NR₂]⁺ Protonation->Iminium Attack Electrophilic Aromatic Substitution at C-5 Iminium->Attack Phenol 2,3-Dihydro-1-benzofuran-7-ol Phenol->Attack Intermediate Benzylamine Intermediate Attack->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product Final Aldehyde Product Hydrolysis->Product

Sources

Application

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde as a precursor for heterocyclic compounds

Application Note: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde as a Versatile Precursor for Advanced Heterocyclic Scaffolds Executive Summary & Mechanistic Rationale The compound 7-Hydroxy-2,3-dihydro-1-benzofuran-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde as a Versatile Precursor for Advanced Heterocyclic Scaffolds

Executive Summary & Mechanistic Rationale

The compound 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) is a highly versatile, bifunctional building block utilized in the rational design of advanced therapeutics. The 2,3-dihydrobenzofuran core is recognized as a privileged pharmacophore, heavily featured in melatonergic drugs such as Ramelteon, which act as potent MT1 and MT2 receptor agonists[1][2].

From a synthetic perspective, this specific precursor offers a unique push-pull electronic system:

  • The 5-Carbaldehyde Group: Acts as a highly electrophilic center, primed for Claisen-Schmidt condensations to form α,β -unsaturated ketones (chalcones)[1].

  • The 7-Hydroxyl Group: Provides an orthogonal nucleophilic site. Its electron-donating nature subtly modulates the electrophilicity of the C5-aldehyde, requiring specific base-catalyzed conditions (e.g., 40% NaOH) to drive condensation efficiently without causing degradation[1]. Furthermore, it serves as a late-stage functionalization handle for O-alkylation or cross-coupling, allowing researchers to fine-tune the lipophilicity and hydrogen-bonding profile of the final drug candidate.

Chemical Synthesis Workflow

To construct complex heterocycles (such as pyrazolines and pyrimidines) from this precursor, the workflow relies on the initial formation of a chalcone intermediate. The chalcone acts as a Michael acceptor, enabling divergent cyclization pathways.

SynthesisWorkflow A 7-OH-2,3-dihydrobenzofuran -5-carbaldehyde C Chalcone Intermediates (Michael Acceptors) A->C Ultrasound Claisen-Schmidt B Acetophenones (NaOH, EtOH) B->C E Pyrazoline Derivatives C->E + Hydrazine G Pyrimidine Derivatives C->G + Guanidine D Hydrazine (Cyclization) D->E F Guanidine HCl (Cyclization) F->G

Workflow for synthesizing pyrazoline and pyrimidine heterocycles from the carbaldehyde precursor.

Self-Validating Experimental Protocols

Protocol A: Ultrasound-Promoted Synthesis of Chalcone Intermediates

Causality & Rationale: Conventional reflux for Claisen-Schmidt condensations often requires extended heating (10–15 hours), which can lead to the oxidation or degradation of the sensitive 7-hydroxyl group. Utilizing1 generates acoustic cavitation, creating localized hot spots that drastically enhance mass transfer in the biphasic solid-liquid mixture, reducing reaction times to mere minutes while improving stereoselectivity (yielding exclusively the trans-isomer)[1].

Step-by-Step Methodology:

  • Preparation: In a 25 mL Pyrex flask, dissolve 1.0 mmol of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde and 1.0 mmol of the desired substituted acetophenone in 5.0 mL of absolute ethanol.

  • Catalysis: Slowly add 2.0 mL of a 40% aqueous NaOH solution dropwise while stirring to establish the alkaline environment necessary for enolate formation[1].

  • Irradiation: Place the flask in an ultrasonic bath operating at ambient temperature. Sonicate the mixture for 5–15 minutes.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20:80 ethyl acetate:hexane eluent. The disappearance of the aldehyde spot (visualized under UV 254 nm) validates completion[1].

  • Isolation: Quench the reaction by pouring the mixture over crushed ice. Acidify with dilute HCl (1M) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation (Post-Process): Confirm the trans-alkene geometry via 1 H NMR (coupling constant J≈15−16 Hz for the vinylic protons) and verify the mass via HRMS (ESI)[1].

Protocol B: Divergent Cyclization to Pyrazolines

Causality & Rationale: The α,β -unsaturated carbonyl of the chalcone is a prime target for binucleophiles. Hydrazine hydrate acts as a bidentate nucleophile; the terminal nitrogen attacks the β -carbon via a Michael addition, followed by intramolecular condensation of the second nitrogen with the carbonyl carbon, forming the stable 5-membered pyrazoline ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the synthesized chalcone in 10 mL of glacial acetic acid (which acts as both solvent and acid catalyst).

  • Addition: Add 2.0 mmol of hydrazine hydrate dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours.

  • Isolation: Cool to room temperature and pour into ice water. Extract with ethyl acetate (3 x 15 mL), wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Quantitative Data: Yield Optimization

The implementation of green chemistry techniques (ultrasound) significantly outperforms conventional methods when utilizing dihydrobenzofuran-5-carbaldehyde derivatives. The table below summarizes the comparative efficiency based on established literature standards[1].

Synthesis MethodCatalyst / SolventReaction TimeAverage Yield (%)Product Purity
Conventional Reflux 40% NaOH / EtOH10 – 14 Hours65 – 72%Moderate (Requires Column Chromatography)
Stirring (Ambient) 40% NaOH / EtOH12 – 16 Hours55 – 60%Moderate
Ultrasound Irradiation 40% NaOH / EtOH5 – 15 Minutes 88 – 94% High (Purification by simple recrystallization)

Biological Relevance & Signaling Pathways

Heterocycles derived from the 2,3-dihydrobenzofuran scaffold are highly prized in neuropharmacology. They are classic modulators of the 2, specifically targeting the MT1 and MT2 G-protein-coupled receptors[2]. Activation of these receptors is critical for regulating circadian rhythms, sleep-onset insomnia, and neuroprotection[2][3].

SignalingPathway L Dihydrobenzofuran Derivatives (Agonists) MT1 MT1 Receptor L->MT1 MT2 MT2 Receptor L->MT2 Gi Gi Protein Coupling MT1->Gi Gq Gq Protein Coupling MT1->Gq MT2->Gi cAMP Decreased cAMP (Inhibition of PKA) Gi->cAMP Ca2 Increased Ca2+ (PLC Pathway) Gq->Ca2 Effect Circadian Rhythm & Sleep Regulation cAMP->Effect Ca2->Effect

MT1 and MT2 melatonin receptor signaling pathways modulated by dihydrobenzofuran derivatives.

Mechanistically, MT1 and MT2 receptors primarily couple to G α i proteins , which inhibit adenylate cyclase, thereby decreasing intracellular cAMP levels and dampening Protein Kinase A (PKA) signaling[3][4]. Additionally, MT1 receptors can trigger Gq protein activation, leading to phospholipase C (PLC) stimulation and a subsequent increase in intracellular Ca 2+ [3][4]. The 7-hydroxyl group on our starting material is particularly valuable here, as it can be alkylated to mimic the 5-methoxy group of endogenous melatonin, optimizing receptor binding affinity.

References

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry (2020). Available at:[Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology / NIH PMC (2014). Available at:[Link]

  • Melatonin receptor signaling pathways. ResearchGate (2022). Available at: [Link]

  • Melatonin Receptors: A Key Mediator in Animal Reproduction. MDPI (2022). Available at:[Link]

Sources

Method

Application Note: Catalytic Strategies for the Regioselective Synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Abstract 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a pivotal intermediate in the synthesis of complex pharmaceutical compounds, most notably the antidepressant drug Vilazodone[1]. Its synthesis requires the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a pivotal intermediate in the synthesis of complex pharmaceutical compounds, most notably the antidepressant drug Vilazodone[1]. Its synthesis requires the precise introduction of a formyl group onto the C5 position of the 7-hydroxy-2,3-dihydro-1-benzofuran scaffold. This process, an electrophilic aromatic substitution, is complicated by the directing effects of the hydroxyl group and the fused dihydrofuran ring. This document provides a detailed guide to the primary catalytic method for this transformation—the Duff reaction—and discusses alternative catalytic systems. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer insights into process optimization for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Challenge

The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde from its precursor, 7-Hydroxy-2,3-dihydro-1-benzofuran, presents a classic regioselectivity challenge. The hydroxyl group at C7 is a strongly activating, ortho-, para- directing group. The two available ortho positions are C6 and C8 (within the furan ring, which is less favorable for substitution), and the para position is C5. The objective is to selectively install the aldehyde at the C5 position. While various formylation methods exist for phenols, the Duff reaction has emerged as a particularly effective strategy for this specific transformation due to its operational simplicity and favorable regiochemical outcome.

Primary Catalytic Method: The Acid-Catalyzed Duff Reaction

The Duff reaction, also known as the hexamine aromatic formylation, is a robust method for the ortho-formylation of highly activated aromatic compounds like phenols[2][3]. In the context of our target molecule, the formylation occurs para to the hydroxyl directing group, a common outcome when the ortho positions are sterically hindered or electronically disfavored.

The Catalyst System and Reagents
  • Formyl Source: Hexamethylenetetramine (HMTA) serves as the anhydrous precursor to the formylating agent.

  • Catalyst: A strong acid is required to facilitate the reaction. Trifluoroacetic acid (TFA) is highly effective and often used as both the catalyst and the solvent[4][5]. Other acids, such as a combination of glyceroboric acid in glycerol, have also been historically used[3].

The causality for this choice lies in the reaction mechanism. The acid protonates HMTA, inducing ring-opening and the formation of a reactive electrophilic iminium ion, which is the key species for the aromatic substitution.

Reaction Mechanism

The reaction proceeds through several distinct steps, which are crucial to understand for troubleshooting and optimization.

  • Formation of the Electrophile: The acid catalyst protonates hexamethylenetetramine. This leads to the fragmentation of the cage structure to generate an electrophilic methyleneiminium ion (CH₂=NR₂⁺).

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the iminium ion, preferentially at the C5 position, to form a benzylamine-type intermediate.

  • Intramolecular Redox and Hydrolysis: The benzylamine intermediate is oxidized to an imine. Subsequent acidic hydrolysis of this imine liberates the final aldehyde product and an ammonium salt. Water for the final hydrolysis step is typically introduced during the reaction workup[2].

Duff_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Oxidation & Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium  Protonation & Fragmentation H_plus H+ (Acid Catalyst) Precursor 7-Hydroxy-2,3-dihydro-1-benzofuran Iminium->Precursor Benzylamine_Int Benzylamine Intermediate Precursor->Benzylamine_Int  Attack at C5 Imine_Int Imine Intermediate Benzylamine_Int->Imine_Int  Oxidation Final_Product 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Imine_Int->Final_Product  Acidic Hydrolysis (Workup)

Caption: Mechanism of the Acid-Catalyzed Duff Reaction.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Duff formylation of phenolic compounds[4][5].

Materials:

  • 7-Hydroxy-2,3-dihydro-1-benzofuran (1.0 eq)

  • Hexamethylenetetramine (HMTA) (3.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 volumes)

  • Dichloromethane (DCM)

  • Saturated Brine

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-Hydroxy-2,3-dihydro-1-benzofuran (1.0 eq) and hexamethylenetetramine (3.0 eq) in trifluoroacetic acid (20 volumes).

  • Heating: Heat the reaction mixture to 70 °C. Stir vigorously at this temperature for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis (Workup): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and 1 M HCl. Stir for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated brine (2 x 50 mL) and 1 M HCl (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde.

Process Parameters and Optimization

The efficiency of the Duff reaction is sensitive to several parameters. Optimization is key to maximizing yield and purity.

ParameterTypical RangeRationale & Expert Insight
HMTA Stoichiometry 2.0 - 4.0 eqAn excess of HMTA is required to drive the reaction to completion. Using less than 2.0 equivalents can result in incomplete conversion.
Catalyst/Solvent TFA, Acetic AcidTFA is highly effective due to its strong acidity and ability to act as a solvent. The reaction is often faster and cleaner in TFA compared to other acids[5].
Temperature 60 - 100 °CTemperatures around 70-80 °C typically provide a good balance between reaction rate and prevention of side-product formation or decomposition.
Reaction Time 0.5 - 4 hoursThe reaction is surprisingly rapid in TFA, often completing within 30 minutes[5]. Monitoring by TLC is critical to avoid prolonged heating.

Alternative Catalytic Formylation Strategies

While the Duff reaction is highly suitable, other catalytic methods for phenol formylation are known and may be considered.

Caption: Alternative Catalytic Formylation Routes.

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) as the electrophile. While a classic method, it often suffers from modest yields and the formation of byproducts. The harsh basic conditions may also be incompatible with some substrates[6].

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It is highly effective for electron-rich aromatics but can be less regioselective for phenols compared to the Duff reaction[7].

  • Magnesium Chloride-Catalyzed Formylation: A milder alternative involves using paraformaldehyde as the formyl source with magnesium chloride as a Lewis acid catalyst and triethylamine (Et₃N) as a base. This method shows excellent preference for ortho-formylation and can be performed under less harsh conditions than other methods.

  • Titanium Tetrachloride-Mediated Formylation: Using dichloromethyl methyl ether with a strong Lewis acid catalyst like TiCl₄ is another powerful method for the ortho-formylation of phenols[7][8]. The high reactivity necessitates careful control of reaction conditions.

Comparative Analysis of Methods
MethodCatalyst SystemProsCons
Duff Reaction HMTA / Acid (TFA)Good yields, operational simplicity, good regioselectivity for phenols.[2][4]Requires strongly activated substrates; mechanism can be complex.
Reimer-Tiemann CHCl₃ / Strong BaseClassic method, readily available reagents.Often low yields, harsh conditions, formation of chlorinated byproducts.[6]
Vilsmeier-Haack POCl₃ / DMFHigh yields for many aromatics, versatile.Can have poor regioselectivity with phenols, harsh reagents.[7]
MgCl₂-Catalyzed MgCl₂ / Et₃N / ParaformaldehydeMild conditions, excellent ortho-selectivity, high yields.May be slower than other methods.

Conclusion

The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is most reliably achieved through electrophilic formylation, with the acid-catalyzed Duff reaction representing the most direct and efficient catalytic strategy. The use of hexamethylenetetramine in trifluoroacetic acid provides a robust protocol with good yields and predictable regioselectivity. Understanding the underlying mechanism and key process parameters is essential for successful implementation and scale-up. While alternative catalytic systems exist, they often present challenges in selectivity, yield, or reaction conditions that make the Duff reaction the preferred method for this specific and critical pharmaceutical intermediate.

References

  • Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acet
  • Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. (2020). Taylor & Francis Online. [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). ACS Publications - Organic Process Research & Development. [Link]

  • CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.
  • CN105601536A - Vilazodone intermediate preparation method.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2012). Molecules. [Link]

  • An investigation of the synthesis of vilazodone. (2020). ResearchGate. [Link]

  • Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. (2012). Organic Syntheses. [Link]

  • Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. (2004). CNS Drug Reviews. [Link]

  • Duff reaction. Wikipedia. [Link]

  • Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. Acme Synthetic Chemicals. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Royal Society of Chemistry. [Link]

  • Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities. (2020). RSC Advances. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1945). UNI ScholarWorks. [Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). Molecules. [Link]

Sources

Application

Protocol for extracting 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde from reaction mixtures

Introduction & Scope 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of bioactive benzofuran derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of bioactive benzofuran derivatives and structure-activity relationship (SAR) studies[1]. The molecule features a rigid 2,3-dihydrobenzofuran core, a reactive formyl group at the C5 position, and an acidic phenolic hydroxyl group at the C7 position.

Isolating this compound from complex reaction mixtures (such as those resulting from Vilsmeier-Haack, Duff, or Reimer-Tiemann formylations) requires a chemoselective extraction strategy. This guide outlines a self-validating protocol that exploits both the acid-base properties of the phenol and the distinct reactivity of the aldehyde moiety to achieve high-purity extraction without the immediate need for column chromatography.

Mechanistic Rationale for Experimental Design

As a Senior Application Scientist, it is critical to understand that a robust protocol is not merely a sequence of steps, but a series of logically driven chemical interventions. This protocol relies on two orthogonal separation principles:

Acid-Base Partitioning (pH Control)

Phenolic aldehydes exhibit highly pH-dependent solubility profiles. The C7 hydroxyl group has an estimated pKa of ~8.5–9.5. In alkaline reaction mixtures, the compound exists as a highly water-soluble phenolate anion. To partition the target molecule into an organic solvent, the aqueous phase must be acidified to a pH significantly below its pKa (optimally pH 2.0–3.0)[2]. Ethyl acetate (EtOAc) is selected as the primary extraction solvent due to its superior hydrogen-bond accepting capabilities, which efficiently solvate the protonated phenolic aldehyde compared to non-polar solvents like hexane or toluene[3].

Chemoselective Bisulfite Purification

Standard liquid-liquid extraction (LLE) often co-extracts unreacted phenolic starting materials or over-formylated byproducts. To achieve analytical-grade purity, we exploit the electrophilicity of the C5 aldehyde. Treatment of the organic extract with aqueous sodium bisulfite (NaHSO₃) triggers a nucleophilic addition, forming a water-soluble α-hydroxy sulfonate adduct. Non-aldehyde impurities remain in the organic phase and are discarded. Subsequent cleavage of the adduct under mildly acidic conditions regenerates the pure target aldehyde, creating a self-validating purification loop.

Physicochemical Parameters & Extraction Metrics

To ensure reproducibility, the following quantitative parameters must be monitored during the extraction workflow:

ParameterValue / SpecificationRationale for Extraction
Molecular Weight 164.16 g/mol Determines stoichiometric equivalents for adduct formation.
Target Functional Groups Phenol (-OH), Aldehyde (-CHO)Dictates dual acid-base and electrophilic extraction strategies.
Estimated pKa (Phenol) ~8.5 - 9.5Requires aqueous pH < 4 for efficient organic partitioning.
Optimal LLE pH 2.0 - 3.0Ensures complete protonation of the phenolate ion[2].
Primary Extraction Solvent Ethyl Acetate (EtOAc)High H-bond acceptor capacity ideal for phenolic compounds[3].
In-Process Control (IPC) 2,4-DNP & FeCl₃ TLC StainsOrthogonal visual validation of both aldehyde and phenol moieties.

Step-by-Step Experimental Protocol

Phase 1: Reaction Quenching and Primary LLE
  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath to minimize thermal degradation or side reactions during neutralization.

  • Acidification: Slowly add 1M HCl dropwise under continuous magnetic stirring until the aqueous phase reaches pH 2.0–3.0. Causality: This step ensures complete protonation of the C7 phenolate, driving the equilibrium toward the lipophilic state[2].

  • Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) in a 1:1 volume ratio to the aqueous phase. Shake vigorously for 2 minutes, venting the funnel frequently to release pressure.

  • Separation: Allow the layers to separate completely. Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh EtOAc to maximize recovery[3]. Combine all organic extracts.

Phase 2: Chemoselective Bisulfite Purification (Recommended)
  • Adduct Formation: To the combined EtOAc extracts, add an equal volume of freshly prepared 40% (w/v) aqueous Sodium Bisulfite (NaHSO₃) solution. Stir the biphasic mixture vigorously at room temperature for 1–2 hours.

  • Phase Separation: Transfer the mixture back to a separatory funnel. The target compound is now located in the lower aqueous layer as a soluble sulfonate adduct. Drain and save the aqueous layer. Discard the organic layer, which now contains non-aldehyde impurities.

  • Adduct Cleavage: Cool the isolated aqueous layer to 5 °C. Cautiously acidify with 1M HCl and warm gently to 40 °C for 30–45 minutes. Causality: The combination of acid and mild heat decomposes the α-hydroxy sulfonate adduct, expelling SO₂ gas and regenerating the free, water-insoluble aldehyde.

Phase 3: Final Recovery and Desiccation
  • Secondary LLE: Extract the regenerated aqueous mixture with fresh EtOAc (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with deionized water and saturated brine (NaCl) to remove residual inorganic salts and trace acids.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 35–40 °C to yield the purified 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde.

  • Validation (IPC): Confirm product presence and purity via Thin Layer Chromatography (Hexane:EtOAc 7:3). The target spot must stain positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNP) and positive (purple/blue) with Ferric Chloride (FeCl₃).

Workflow Visualization

Workflow Start Crude Reaction Mixture (Aqueous / Organic) Acidify Acidification (pH 2-3) Add 1M HCl Start->Acidify LLE1 Primary LLE Extract with EtOAc Acidify->LLE1 Org1 Organic Phase (Target + Impurities) LLE1->Org1 Organic Layer Aq1 Aqueous Phase (Discard) LLE1->Aq1 Aqueous Layer Bisulfite Bisulfite Treatment Add 40% NaHSO3 (aq) Org1->Bisulfite Aq2 Aqueous Phase (Water-Soluble Adduct) Bisulfite->Aq2 Aqueous Layer Org2 Organic Phase (Non-aldehyde Impurities) Bisulfite->Org2 Organic Layer (Discard) Cleavage Adduct Cleavage 1M HCl, Heat to 40°C Aq2->Cleavage LLE2 Secondary LLE Extract with EtOAc Cleavage->LLE2 Dry Washing & Drying Brine, Anhydrous Na2SO4 LLE2->Dry Organic Layer Pure Pure 7-Hydroxy-2,3-dihydro- 1-benzofuran-5-carbaldehyde Dry->Pure

Chemoselective extraction workflow via pH-controlled LLE and bisulfite adduct purification.

References

  • Synthesis, SAR Study, Molecular Docking, HPLC Method Development and Anti-TB study of Novel 3-Chloro-N-{[7-mehtoxy-2-(4-methoxyphenyl)- 1-benzofuran-5-yl]methyl}aniline. Chemical Science Review and Letters. 1

  • Health-Beneficial Phenolic Aldehyde in Antigonon leptopus Tea. PMC / National Institutes of Health. 3

  • Synthesis of Coniferaldehyde: An Application Note and Protocol. BenchChem.

  • From sulfite liquor to vanillin: effect of crystallization process on the yield, purity, and polymorphic form of crystals. Taylor & Francis.2

Sources

Method

Application Notes &amp; Protocols: Synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Schiff Bases

Introduction: The Versatile Benzofuran Scaffold in Medicinal Chemistry The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products and pharmacologically active mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Benzofuran Scaffold in Medicinal Chemistry

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a reactive carbaldehyde group at the 5-position and a hydroxyl group at the 7-position, this core becomes a versatile intermediate for the synthesis of a wide array of derivatives, most notably Schiff bases.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The formation of a Schiff base from 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde not only introduces a key pharmacophore but also opens up avenues for the development of sophisticated metal complexes with enhanced biological efficacy.[3][4]

This guide provides a comprehensive overview of the synthetic strategies for preparing 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde and its subsequent conversion to novel Schiff bases, tailored for researchers and professionals in drug discovery and development.

Part 1: Synthesis of the Core Intermediate: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

The synthesis of the target aldehyde is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. A plausible and efficient route commences with a commercially available substituted phenol, followed by the construction of the dihydrofuran ring and subsequent formylation.

Conceptual Synthetic Workflow

The overall strategy involves the protection of a phenolic hydroxyl group, introduction of an allyl group, Claisen rearrangement to position the allyl group ortho to the hydroxyl, and finally, an intramolecular cyclization to form the dihydrobenzofuran ring. The final step is the introduction of the aldehyde group at the C5 position.

G A Starting Material (e.g., 3,5-Dihydroxytoluene) B Allylation A->B Allyl bromide, K2CO3 C Claisen Rearrangement B->C Heat D Intramolecular Cyclization C->D Acid catalyst E 7-Hydroxy-2-methyl-2,3- dihydro-1-benzofuran D->E F Formylation (e.g., Duff Reaction) E->F Hexamethylenetetramine, TFA G 7-Hydroxy-2,3-dihydro-1- benzofuran-5-carbaldehyde F->G G cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH2 Amine R'-NH2 Amine->Carbinolamine Protonated_Carbinolamine R-CH(OH2+)-NH-R' Carbinolamine->Protonated_Carbinolamine + H+ Schiff_Base R-CH=N-R' Protonated_Carbinolamine->Schiff_Base - H2O, -H+ Water H2O Protonated_Carbinolamine->Water

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde . This highly functionalized building block is critical in drug development, but its synthesis from 2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde . This highly functionalized building block is critical in drug development, but its synthesis from 2,3-dihydrobenzofuran-7-ol is notoriously challenging due to competing directing groups and the high electron density of the fused ring system.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you achieve high-yielding, regioselective formylation.

Part 1: Mechanistic Principles & Regioselectivity (The "Why")

Q: Why is it so difficult to selectively formylate the C5 position? A: The starting material, 2,3-dihydrobenzofuran-7-ol, features two competing activating groups:

  • The 7-Hydroxyl Group (Phenol): Strongly directs electrophiles to its ortho (C6) and para (C4) positions.

  • The 1-Oxygen (Ring Ether): Directs electrophiles to its para position (C5).

Standard formylation techniques (like the Vilsmeier-Haack or Casiraghi reactions) often fail here. The Casiraghi method (MgCl₂/Paraformaldehyde) strictly coordinates with the phenol, forcing the formyl group into the C6 position. To successfully target the C5 position, you must use the Modified Duff Reaction (Hexamethylenetetramine [HMTA] in Trifluoroacetic Acid [TFA]). The bulky iminium intermediate generated by HMTA in TFA favors the less sterically hindered C5 position and exhibits a high order of para-regioselectivity relative to the ring oxygen[1].

Part 2: Formylation Methods Comparison

To understand why the Modified Duff reaction is the industry standard for this molecule, review the quantitative comparison of common formylation strategies below:

Formylation MethodReagentsPrimary RegioselectivityTypical YieldKey Limitations
Modified Duff HMTA, TFAC5 (para to ring oxygen)65 - 80% Requires excess TFA; highly sensitive to moisture[2].
Mechanochemical Duff HMTA, H₂SO₄ (Solid Phase)C5 (para to ring oxygen)75 - 85% Requires mixer mill equipment; scale-up requires specialized engineering[3].
Casiraghi MgCl₂, (CH₂O)n, Et₃NC6 (ortho to phenol OH)50 - 70%Yields the incorrect isomer for the 5-carbaldehyde target.
Standard Duff HMTA, AcOHC5 / C6 mixture30 - 45%Poor regioselectivity; low conversion rates[2].
Vilsmeier-Haack POCl₃, DMFC4 / C5 mixture< 30%Phenol esterification; chlorination side-reactions.
Part 3: Optimized Experimental Protocol (The "How")

Workflow: Modified Duff Formylation (HMTA/TFA)

This protocol utilizes HMTA in TFA to drive C5-selective formylation. Every step includes causality and self-validating checkpoints to ensure scientific integrity.

Step 1: Reagent Preparation & Dissolution

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2,3-dihydrobenzofuran-7-ol in anhydrous trifluoroacetic acid (TFA) (10-15 volumes).

  • Causality: TFA acts as both the solvent and the strong acid catalyst necessary to decompose HMTA into the active electrophilic iminium species.

  • Self-Validating Checkpoint: Ensure the TFA is strictly anhydrous. If the TFA has absorbed atmospheric moisture, HMTA will prematurely hydrolyze into formaldehyde and ammonia, stalling the reaction.

Step 2: Electrophile Addition

  • Action: Cool the flask to 0 °C. Add 1.5 equivalents of HMTA portion-wise over 15 minutes.

  • Causality: Portion-wise addition controls the initial exothermic reaction, preventing localized overheating which leads to the polymerization of the electron-rich dihydrobenzofuran ring.

Step 3: Heating & Substitution

  • Action: Gradually warm the mixture to reflux (70-80 °C) and stir for 8-12 hours.

  • Causality: The elevated temperature is required to drive the dehydrogenation of the initial aminomethyl intermediate into the active iminium species[2].

  • Self-Validating Checkpoint: Monitor the color. A shift from pale yellow to deep amber indicates successful iminium formation. If the solution turns opaque black within the first hour, polymerization is occurring—abort, verify TFA anhydrousness, and lower the initial temperature.

Step 4: Hydrolysis & Quenching

  • Action: Cool the reaction to room temperature and quench by pouring it over crushed ice/water. Stir vigorously for 30 minutes.

  • Causality: The aqueous quench hydrolyzes the stable iminium ion intermediate into the final target aldehyde.

Step 5: Neutralization & Extraction

  • Action: Carefully adjust the pH to 5-6 using saturated aqueous Na₂CO₃. Extract with ethyl acetate (3x).

  • Self-Validating Checkpoint: Monitor the pH continuously. If the pH exceeds 8, the aqueous layer will turn dark brown, indicating base-catalyzed air oxidation of the phenol. If this occurs, immediately back-titrate with dilute HCl.

Step 6: Purification

  • Action: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Part 4: Reaction Workflow Visualization

G SM 2,3-Dihydrobenzofuran-7-ol (Starting Material) Reagents HMTA + TFA / H2SO4 (Duff Reaction Conditions) SM->Reagents  Addition Intermediate Aminomethyl / Iminium Intermediate (Directed to C5 Position) Reagents->Intermediate  Electrophilic  Substitution SideProduct C4/C6 Isomers & Polymeric Tars Reagents->SideProduct  Excess Heat /  Wrong Stoichiometry Hydrolysis Aqueous Hydrolysis (pH Adjustment) Intermediate->Hydrolysis  Water Addition Product 7-Hydroxy-2,3-dihydro-1-benzofuran- 5-carbaldehyde Hydrolysis->Product  Isolation

Mechanistic workflow of the Duff formylation targeting the C5 position.

Part 5: Troubleshooting FAQs

Q: I am observing significant tar formation and a dark reaction mixture. How can I improve the yield? A: Tar formation is typically caused by the polymerization of the electron-rich dihydrobenzofuran ring or over-formylation. To mitigate this:

  • Control HMTA Stoichiometry: Do not exceed 1.5 to 2.0 equivalents of HMTA. Excess HMTA promotes di-formylation.

  • Mechanochemical Alternative: Recent advances demonstrate that using a solid-phase mechanochemical approach with HMTA and catalytic H₂SO₄ in a mixer mill can drastically reduce tar formation and improve yields by avoiding prolonged heating in bulk liquid acid[3].

Q: My conversion is stalling at 30%, and I recover mostly starting material. What went wrong? A: This is a classic symptom of water contamination. The Duff reaction requires strictly anhydrous conditions to form the iminium ion. If your TFA has absorbed atmospheric moisture, the HMTA will hydrolyze into inactive byproducts before electrophilic aromatic substitution can occur. Always use fresh, sealed TFA and maintain an inert argon atmosphere.

Q: How do I prevent the oxidation of the dihydrobenzofuran ring into a benzofuran? A: The aliphatic C2-C3 bond of the dihydrobenzofuran ring is susceptible to oxidation (aromatization), especially under harsh acidic conditions exposed to air. Ensure your reaction is thoroughly degassed and kept under an argon balloon. Avoid leaving the crude product in basic aqueous solutions during the workup for extended periods.

Part 6: References
  • New Opportunities with the Duff Reaction The Journal of Organic Chemistry (2008). URL:[Link]

  • Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid The Journal of Organic Chemistry (1972). URL:[Link]

  • Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes The Journal of Organic Chemistry (2023). URL:[Link]

Sources

Optimization

How to prevent oxidation of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde during storage

Welcome to the dedicated technical support guide for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to address the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge associated with this valuable building block: its susceptibility to oxidation during storage and handling. This guide provides not only procedural recommendations but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Overview: The Challenge of Instability

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a bifunctional molecule featuring both a phenolic hydroxyl group and an aromatic aldehyde. This combination, while synthetically useful, makes the compound particularly vulnerable to oxidative degradation. Exposure to atmospheric oxygen, light, and even trace impurities can lead to the formation of undesired byproducts, compromising sample purity, affecting reaction yields, and potentially confounding biological assay results.

The two primary modes of oxidation are:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is readily oxidized to a carboxylic acid (-COOH).

  • Oxidation of the Phenol: The hydroxyl group (-OH) can undergo oxidation, often leading to the formation of colored quinone-type structures.

Understanding and mitigating these degradation pathways are crucial for maintaining the integrity of the material.

Frequently Asked Questions (FAQs)

Q1: My initially off-white solid has turned yellow/brown. What happened? This is a classic sign of oxidation. The phenolic hydroxyl group is likely oxidizing to form quinone-like species, which are highly conjugated and often colored. This process can be accelerated by exposure to air and light.

Q2: What are the absolute essential storage conditions for this compound? To ensure stability, store the compound under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at low temperatures.[1][2] For long-term storage, -20°C is recommended; for short-term (days to weeks), 2-8°C is acceptable.[3]

Q3: I don't have a glovebox. How can I handle this material safely? While a glovebox is ideal, you can manage by using a Schlenk line or by purging the vial with an inert gas (like nitrogen or argon from a balloon) both before and after dispensing the material.[4][5] Work quickly and efficiently to minimize the duration of air exposure.

Q4: Can I add an antioxidant like BHT to the solid for storage? While antioxidants like Butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation, this is generally not recommended for a high-purity reagent.[6] The additive would be an impurity in your subsequent reactions. It is far better to prevent oxidation through proper storage than to try and inhibit it with additives.

Q5: How can I check the purity of my stored material before using it? The most reliable method is High-Performance Liquid Chromatography (HPLC), which can quantify the main component and detect the formation of degradation products like the corresponding carboxylic acid.[7][8] A change in the melting point or the appearance of new signals in an NMR spectrum are also strong indicators of degradation.

Deep Dive: The Chemistry of Degradation

To effectively prevent oxidation, it is essential to understand the mechanisms at play. Both the aldehyde and phenol moieties are susceptible, and their degradation can be initiated by several factors.

Oxidation Pathways Diagram

G cluster_main Degradation of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde cluster_paths Start 7-Hydroxy-2,3-dihydro- 1-benzofuran-5-carbaldehyde Aldehyde_Ox Oxidation of Aldehyde Start->Aldehyde_Ox O₂ (Air) Autoxidation Phenol_Ox Oxidation of Phenol Start->Phenol_Ox O₂, Light, Metal Ions Radical Mechanism Carboxylic_Acid 7-Hydroxy-2,3-dihydro- 1-benzofuran-5-carboxylic acid Aldehyde_Ox->Carboxylic_Acid Quinone Quinone-type Species (Colored Impurities) Phenol_Ox->Quinone

Caption: Primary oxidative degradation pathways for the target compound.

Aldehydes are prone to autoxidation, a radical chain reaction involving atmospheric oxygen that converts them into carboxylic acids.[9][10] Phenols are sensitive to oxidation, forming phenoxy radicals that can couple or be further oxidized to quinones, leading to discoloration and polymerization.

Best Practices & Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde.

Table 1: Recommended Storage Conditions
ParameterLong-Term Storage (>1 month)Short-Term Storage (<1 month)Rationale
Temperature -20°C2-8°CSlows the rate of all chemical degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[11][12][13]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents photo-oxidation, which can initiate radical degradation.[1][2]
Container Tightly Sealed Glass VialTightly Sealed Glass VialPrevents ingress of oxygen and moisture.[14][15][16]
Aliquoting RecommendedRecommendedMinimizes repeated exposure of the bulk material to ambient conditions and prevents contamination.[3]
Protocol 1: Proper Storage Workflow

This protocol outlines the steps for safely storing the compound upon receipt or after synthesis.

Caption: Workflow for aliquoting and storing the air-sensitive compound.

Protocol 2: Quality Control via HPLC

This is a general protocol to verify the purity of the compound before use.

  • Standard Preparation: Accurately prepare a stock solution of a known pure standard (if available) in HPLC-grade acetonitrile or methanol at approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare a solution of the stored compound at the same concentration (1 mg/mL) in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 70% A / 30% B and ramp to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and the sample. Compare the retention time of the main peak in your sample to the standard. The appearance of a significant new peak, often at an earlier retention time (more polar), may indicate the formation of the carboxylic acid byproduct.[8] Calculate the purity of your sample by comparing the area of the main peak to the total area of all peaks.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Compound is discolored (yellow/brown) Oxidation of the phenolic group.The material has degraded. It may be possible to purify a portion by column chromatography, but it is best to use a fresh, pure lot for sensitive applications. For future storage, strictly follow Protocol 1.
Poor yield in a reaction Degradation of the starting material leading to lower active concentration.Verify the purity of the aldehyde using Protocol 2 (HPLC) or another analytical method (e.g., ¹H NMR) before starting the reaction. Adjust stoichiometry if purity is less than 95%.
Inconsistent results between experiments Partial or variable degradation of the reagent between uses.Always use a fresh aliquot for each experiment. Avoid using material from a large stock bottle that has been opened multiple times.
Formation of a white precipitate in an NMR tube (e.g., in DMSO-d₆) Possible slow oxidation to the less soluble carboxylic acid over time.Analyze samples promptly after preparation. If storing NMR samples, do so in a sealed tube under an inert atmosphere.

References

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidation ability assays of three aromatic aldehydes and their derivative antioxidants, and comparison with FA. Retrieved from [Link]

  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain CA10 and Sphingomonas sp. strain KA1. Retrieved from [Link]

  • Air Products. (n.d.). The Importance of Inerting. Retrieved from [Link]

  • PubMed. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Retrieved from [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. Retrieved from [Link]

  • Carross. (2024). Safety data sheet. Retrieved from [Link]

  • HSE. (n.d.). Inerting. Retrieved from [Link]

  • ACS Publications. (2003). l-Tryptophan Reacts with Naturally Occurring and Food-Occurring Phenolic Aldehydes To Give Phenolic Tetrahydro-β-carboline Alkaloids: Activity as Antioxidants and Free Radical Scavengers. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Retrieved from [Link]

  • Eawag-BBD. (1997). Dibenzofuran Degradation Pathway. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Natural Aldehydes on Health Effects. Retrieved from [Link]

  • ACS Publications. (2025). Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures. Retrieved from [Link]

  • PMC. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • European Patent Office. (n.d.). Stabilization of aldehydes - EP 0096153 A2. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Retrieved from [Link]

  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (n.d.). Qualitative tests for organic functional groups learner notes. Retrieved from [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • DergiPark. (2025). Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. Retrieved from [Link]

  • Beilstein Journals. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]

  • PubMed. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Welcome to the technical support guide for the synthesis and application of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and application of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, with a primary focus on addressing low conversion rates and yields. The following question-and-answer format is structured to provide not just solutions, but a foundational understanding of the reaction principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My formylation reaction to produce 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde has a very low yield. What are the most common causes?

Low yields in the formylation of the precursor, 2,3-dihydro-1-benzofuran-7-ol, are typically rooted in one of several areas: the choice of formylation method, suboptimal reaction conditions, reagent quality, or issues during workup and purification.[1]

The synthesis of this molecule is an electrophilic aromatic substitution (EAS) reaction on an electron-rich phenolic ring.[2][3] The hydroxyl group is a strong activating, ortho-, para-director. Since the ortho- positions to the hydroxyl group are sterically hindered or part of the fused ring system, formylation is expected to occur at the para-position (C5). Common formylation methods for such activated phenols include the Duff, Vilsmeier-Haack, and Reimer-Tiemann reactions. The Duff reaction, which uses hexamethylenetetramine (HMTA), is frequently employed for the ortho-formylation of phenols but can also direct para if the ortho positions are blocked.[4][5] The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich arenes.[3][6][7]

Primary areas to investigate for low yield:

  • Reaction Conditions: EAS reactions are sensitive to temperature, solvent, and reactant concentrations.[1] For instance, the Duff reaction often requires elevated temperatures (e.g., 90-160°C) and specific media like acetic acid or a glycerol/boric acid mixture.[8][9]

  • Reagent Stoichiometry and Quality: Insufficient formylating agent or the use of aged/degraded reagents (e.g., moisture-sensitive POCl₃ in Vilsmeier-Haack) can lead to incomplete reactions.[1]

  • Side Reactions: Competing reactions, such as polymerization or the formation of regioisomers, can consume starting material and lower the yield of the desired product.[1]

  • Product Stability: Phenolic aldehydes can be sensitive to oxidation or other degradation pathways, especially during workup and purification under non-optimal pH or in the presence of air.[10]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis.

Scenario 1: Significant Unreacted Starting Material

Q2: My post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted 2,3-dihydro-1-benzofuran-7-ol. How can I drive the reaction to completion?

This is a clear indication that the reaction has stalled. The cause is likely related to reaction kinetics or reagent deactivation.

Troubleshooting Workflow:

start Problem: Unreacted Starting Material reagent 1. Verify Reagent Quality & Stoichiometry start->reagent conditions 2. Optimize Reaction Conditions start->conditions method 3. Re-evaluate Formylation Method start->method reagent_sol1 Use fresh HMTA/DMF/POCl3. Ensure anhydrous conditions. Increase equivalents of formylating agent (e.g., 1.5-2.0 eq). reagent->reagent_sol1 Checkpoints conditions_sol1 Increase reaction temperature incrementally (monitor by TLC). Increase reaction time. Ensure proper mixing. conditions->conditions_sol1 Checkpoints method_sol1 If using Duff, consider Vilsmeier-Haack. The Vilsmeier reagent is a potent electrophile for activated rings. method->method_sol1 Checkpoints

Caption: Troubleshooting flow for unreacted starting material.

Causality Explained:

  • Reagent Activity: The Vilsmeier-Haack reagent is formed in situ from DMF and an activating agent like POCl₃ or SOCl₂.[2][7][11] This iminium salt is the active electrophile.[2][7] If POCl₃ has been exposed to moisture, it will hydrolyze, preventing the formation of the Vilsmeier reagent and halting the reaction. Similarly, HMTA in the Duff reaction must be of good quality.

  • Activation Energy: Electrophilic aromatic substitutions, while favorable on activated rings, still have an activation energy barrier. Insufficient temperature can result in a slow reaction rate, leading to an incomplete reaction within a practical timeframe.[1]

Scenario 2: Formation of Multiple Byproducts

Q3: My TLC plate shows the desired product spot, but also several other significant spots. What are these byproducts and how can I minimize them?

Byproduct formation is common in EAS reactions and points to issues with regioselectivity or competing reaction pathways.[1]

Common Byproducts and Prevention Strategies:

Byproduct TypeProbable CausePrevention Strategy
Difunctionalized Product Excess formylating agent and highly activating substrate can lead to a second formylation.Use a controlled stoichiometry of the formylating agent (near 1.0-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Polymeric/Tarry Material Overheating, highly acidic conditions, or oxidative side reactions can cause polymerization of the phenol starting material or product.[12]Maintain strict temperature control. Ensure an inert (N₂ or Ar) atmosphere. Consider using a milder formylation method if charring is observed.
Ortho-Isomer While para-substitution is electronically and sterically favored, a small amount of ortho-substitution may occur.Purification via column chromatography is typically sufficient to separate regioisomers. Optimizing the solvent and temperature may slightly improve selectivity. The Duff reaction is known for ortho-selectivity, so if using it, para-selectivity may be inherently lower.[4][5]

Reaction Mechanism and Side Reactions (Vilsmeier-Haack):

Caption: Simplified Vilsmeier-Haack reaction pathway and potential for side reactions.

Scenario 3: Product Loss During Workup and Purification

Q4: I have a good conversion according to crude NMR, but I lose most of my product during aqueous workup or column chromatography. Why is this happening?

Phenolic aldehydes are susceptible to degradation, particularly under harsh pH conditions or through oxidation.[10] The purification process must be carefully controlled.

Key Considerations for Purification:

  • Aqueous Workup:

    • Avoid Strong Bases: Do not use strong basic solutions (e.g., >1M NaOH) for extraction. The phenolic proton is acidic and will form a phenoxide. While this can be useful for separating from non-acidic impurities, the phenoxide form may be more susceptible to oxidation. The aldehyde group can also be unstable to strong bases.

    • Quenching: After the reaction, the mixture (especially from a Vilsmeier-Haack reaction) is often quenched by pouring it onto ice water or a mild buffer. This hydrolyzes the intermediate iminium salt to the final aldehyde.[7] A saturated solution of sodium bicarbonate can be used carefully to neutralize excess acid.

  • Column Chromatography:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) in the eluent system and then packing the column.

    • Solvent Choice: A non-polar/polar system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is common. Run a gradient elution to effectively separate the product from less polar starting material and more polar byproducts.

    • Avoid Prolonged Exposure: Do not let the product sit on the column for an extended period. Elute the product as efficiently as possible to minimize contact time with the stationary phase.

  • Stability and Storage:

    • Phenolic compounds can be sensitive to air and light.[13] Store the purified product under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature to prevent degradation over time.

Validated Protocol: Vilsmeier-Haack Formylation

This protocol provides a robust starting point for the synthesis. It is crucial to adapt it based on your specific laboratory conditions and observations.

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve the starting material, 2,3-dihydro-1-benzofuran-7-ol (1.0 eq), in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

    • Add the solution of the starting material to the flask containing the Vilsmeier reagent.

    • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

    • Stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. A precipitate of the crude product may form.

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~6-7.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid/oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 30% Ethyl Acetate in Hexane) to yield the pure 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde.

References

  • Duff reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? (2023, April 19). Brainly. Retrieved from [Link]

  • Duff Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Advancements in Duff Reaction Mechanism. (n.d.). Scribd. Retrieved from [Link]

  • The Duff Reaction: Researching A Modification. (2018). The ScholarShip at ECU. Retrieved from [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1941). UNI ScholarWorks. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]

  • Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities. (2021). RSC Advances. Retrieved from [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. (n.d.). University of California, Irvine.
  • Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. (2022). Polymers. Retrieved from [Link]

  • HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. (2010). Analytical Methods. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Retrieved from [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018, May 8). YouTube. Retrieved from [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. Retrieved from [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. Retrieved from [Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022). ACS Earth and Space Chemistry. Retrieved from [Link]

  • Analysis of phenolic acids and flavonoids in honey. (2011). Journal of Separation Science. Retrieved from [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). Foods. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Prediction Algorithms vs. Experimental Data for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

In the fast-paced environment of drug discovery and synthetic chemistry, rapid and accurate structural verification is paramount. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and synthetic chemistry, rapid and accurate structural verification is paramount. While experimental Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, computational prediction algorithms are heavily relied upon to streamline workflows.

This guide objectively compares the performance of traditional HOSE-code predictors against modern Machine Learning (Graph Neural Network) models, using 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS: 156605-32-2) as a complex, multi-substituted test case.

Mechanistic Grounding: The Challenge of the Fused Push-Pull System

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde presents a unique challenge for NMR prediction algorithms due to its highly functionalized, fused bicyclic structure. The aromatic ring is tetrasubstituted, featuring a fused dihydrofuran ring, a strongly electron-withdrawing carbaldehyde group (-CHO) at C5, and a strongly electron-donating hydroxyl group (-OH) at C7.

Understanding the causality behind the chemical shifts is critical for evaluating algorithmic accuracy:

  • The Aldehyde Proton (C5-CHO): Experiences severe deshielding due to the magnetic anisotropy of the carbonyl double bond, pushing its resonance far downfield (~9.75 ppm).

  • The Hydroxyl Proton (C7-OH): In a coordinating solvent like DMSO-d6, the hydroxyl proton forms strong intermolecular hydrogen bonds with the solvent's sulfoxide oxygen. This locks the proton in a stable conformation, yielding a sharp, reproducible peak at ~10.15 ppm.

  • The Aromatic Protons (C4-H and C6-H): These protons are meta to each other, resulting in a characteristic AB or AX spin system with a small coupling constant ( J≈1.6 Hz). C4-H is deshielded by the ortho-aldehyde group, while C6-H is heavily shielded by the ortho-hydroxyl group.

  • The Dihydrofuran Protons (C2-H2 and C3-H2): The C2 protons are adjacent to the ring oxygen, shifting them downfield (~4.65 ppm), while the C3 protons are benzylic (~3.25 ppm).

Experimental Workflow: A Self-Validating Protocol

To establish a baseline for algorithmic comparison, a rigorous experimental protocol must be followed. The following methodology ensures a high-fidelity, self-validating system for 1H NMR acquisition, in accordance with standard high-resolution NMR practices ().

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10.0 mg of synthesized 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde. Transfer the compound to a standard 5 mm borosilicate NMR tube. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex until complete dissolution. Causality: DMSO-d6 is chosen over CDCl3 to prevent exchange-broadening of the C7-OH proton, ensuring a sharp signal for algorithmic comparison.

  • Instrument Tuning & Locking: Insert the sample into a 500 MHz NMR spectrometer equipped with a 5 mm CryoProbe. Lock the spectrometer frequency to the deuterium resonance of DMSO-d6. Perform automatic tuning and matching (ATM) for the 1H channel to maximize probe sensitivity.

  • Shimming: Execute 3D gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Ensure the internal TMS signal achieves a half-height linewidth of < 0.5 Hz.

  • Acquisition Parameters: Load a standard 1D proton pulse sequence (zg30). Set the spectral width (SW) to 20 ppm. Causality: A wide SW is critical to prevent the highly deshielded aldehyde and hydroxyl protons from folding over into the aliphatic region. Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) to optimize the signal-to-noise ratio without sacrificing resolution. Perform Fourier Transformation (FT), followed by manual phase correction and polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Algorithm Comparison: HOSE-Code vs. Machine Learning

We compared the experimental data against two leading predictive methodologies:

  • Product A: HOSE-Code Predictors (e.g., ChemDraw, standard database tools). These algorithms rely on the Hierarchical Organization of Spherical Environments (HOSE). They search a database for fragments that match the concentric atomic spheres around a target atom. While fast, they often struggle with highly specific push-pull systems if an exact multi-sphere match does not exist in the training library.

  • Product B: Machine Learning / GNN Predictors (e.g., Mnova, nmrshiftdb2 models). Modern predictors utilize Graph Neural Networks (GNNs) trained on vast datasets of solvent-aware experimental spectra. GNNs excel at interpolating complex stereoelectronic effects and long-range quantum mechanical interactions that fragment-based systems miss (;).

Quantitative Data Presentation

The table below summarizes the chemical shifts ( δ , ppm) for the experimental acquisition versus the two prediction algorithms.

Proton AssignmentMultiplicityExperimental (DMSO-d6)HOSE-Code PredictionError ( Δδ )ML/GNN PredictionError ( Δδ )
C7-OH s, 1H10.159.80-0.3510.08-0.07
C5-CHO s, 1H9.759.82+0.079.77+0.02
C4-H (Aromatic)d, 1H ( J=1.6 )7.457.55+0.107.48+0.03
C6-H (Aromatic)d, 1H ( J=1.6 )7.257.38+0.137.28+0.03
C2-H2 (Aliphatic)t, 2H ( J=8.8 )4.654.58-0.074.63-0.02
C3-H2 (Aliphatic)t, 2H ( J=8.8 )3.253.15-0.103.22-0.03

Analysis: The HOSE-code predictor shows a noticeable deviation for the aromatic protons (C4-H and C6-H) and the hydroxyl proton. Because it averages database fragments, it underestimates the synergistic shielding effect of the ortho-OH group on C6-H and overestimates the deshielding on C4-H. Conversely, the ML/GNN predictor maintains an error margin of ≤0.07 ppm across all environments, proving vastly superior for complex fused systems.

Validation Workflow Visualization

Workflow Start Compound Synthesis (CAS: 156605-32-2) Exp Experimental NMR (DMSO-d6, 500 MHz) Start->Exp HOSE HOSE-Code Prediction (Fragment Database) Start->HOSE ML Machine Learning (GNN Algorithm) Start->ML Comp Data Alignment & Statistical Comparison Exp->Comp HOSE->Comp ML->Comp Valid Structural Verification Comp->Valid

Workflow for comparing experimental NMR data with predictive algorithms.

Conclusion

For researchers and drug development professionals working with highly functionalized heterocycles like 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, Machine Learning (GNN) predictors offer a distinct performance advantage over traditional HOSE-code systems. By accurately modeling long-range stereoelectronic push-pull effects, ML tools drastically reduce the Δδ error margins, preventing false-negative structural verifications during high-throughput synthesis. However, rigorous experimental validation in a coordinating solvent remains the ultimate source of truth.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Jonas, E., & Kuhn, S. (2019). "Rapid prediction of NMR spectral properties with machine learning." Journal of Cheminformatics, 11, Article 50.[Link]

  • Kuhn, S., et al. (2023). "NMR shift prediction from small data quantities." Journal of Cheminformatics, 15, Article 19.[Link]

Comparative

Advanced HPLC Validation Strategies for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Purity: A Comparative Guide

Executive Summary 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2) is a highly specialized aromatic building block utilized in the synthesis of advanced therapeutics, including melatonin receptor agoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2) is a highly specialized aromatic building block utilized in the synthesis of advanced therapeutics, including melatonin receptor agonists and neuroprotective agents[1]. Ensuring its purity is a complex analytical challenge due to the reactivity of its functional groups. This guide objectively compares three High-Performance Liquid Chromatography (HPLC) column chemistries—C18, Phenyl-Hexyl, and Biphenyl—and provides a fully validated, self-correcting protocol aligned with the latest ICH Q2(R2) guidelines[2][3].

The Analytical Challenge: Causality in Method Design

As an Application Scientist, developing a robust method requires looking beyond generic gradients to understand the molecule's intrinsic physicochemical behavior. Standard methods often fail for this compound due to three critical structural features:

  • The C5-Carbaldehyde Group : Aldehydes are notoriously susceptible to autoxidation, readily converting into their corresponding carboxylic acids. An effective HPLC method must possess the selectivity to resolve the parent aldehyde from this highly polar acid degradant.

  • The C7-Phenolic Hydroxyl : With a pKa typically between 8.5 and 9.5, this group is highly pH-sensitive. If the mobile phase pH is not strictly controlled, partial ionization occurs. This leads to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the silica matrix.

  • The Dihydrobenzofuran Core : This rigid, planar ring system offers a prime target for π−π (pi-pi) and dipole-dipole interactions, which standard alkyl phases (C18) fail to fully exploit.

Objective Comparison of Stationary Phases

To establish a self-validating system, we compared three distinct column chemistries under identical gradient conditions. The goal was to meet the rigorous specificity and resolution requirements defined by ICH Q2(R2)[3][4].

  • Method A: Standard C18 (Alkyl Phase)

    • Mechanism: Purely hydrophobic (dispersive) interactions.

    • Performance: Fails to provide baseline resolution ( Rs​<1.5 ) between the active compound and its oxidized carboxylic acid derivative. The hydrophobic difference between the aldehyde and the acid is insufficient for C18 separation.

  • Method B: Phenyl-Hexyl Phase

    • Mechanism: Hydrophobic retention combined with π−π interactions.

    • Performance: Offers improved selectivity over C18. However, the flexible hexyl linker allows conformational mobility, which slightly broadens the peak shape for rigid planar molecules like benzofurans.

  • Method C: Biphenyl Phase (The Optimal Choice)

    • Mechanism: Enhanced dipole-dipole, strong π−π , and hydrophobic interactions.

    • Performance: The rigid biphenyl rings align perfectly with the dihydrobenzofuran core. This phase exploits the polarizability of the aldehyde group, delivering exceptional baseline resolution ( Rs​>2.0 ) and superior peak symmetry.

Quantitative Validation Data (ICH Q2(R2) Framework)

The following table summarizes the validation parameters executed in accordance with the ICH Q2(R2) framework, demonstrating the clear superiority of the Biphenyl method for this specific molecular class[2][4].

Parameter (ICH Q2(R2))Method A: C18 (Alkyl)Method B: Phenyl-HexylMethod C: Biphenyl (Optimized)
Retention Mechanism HydrophobicHydrophobic + π−π Hydrophobic + π−π
  • Dipole
Peak Symmetry ( As​ ) 1.45 (Tailing)1.151.02 (Excellent)
Resolution ( Rs​ ) *1.2 (Fails baseline)1.8 (Acceptable)2.6 (Robust baseline)
Linearity ( R2 ) 0.99810.99920.9999
LOD / LOQ ( μ g/mL) 0.50 / 1.500.25 / 0.750.10 / 0.30
Precision (%RSD) 2.4%1.2%0.4%

*Resolution calculated between the API and its primary autoxidation degradant (5-carboxylic acid).

Optimized Experimental Protocol (Biphenyl Method)

This step-by-step workflow is designed to be a self-validating system. Every parameter is engineered to control a specific chemical variable to ensure trustworthiness and reproducibility.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous) : Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 3.0 using Formic Acid.

    • Causality: A pH of 3.0 ensures the C7-hydroxyl group remains fully protonated (neutral), eliminating peak tailing and ensuring robust retention.

  • Mobile Phase B (Organic) : 100% LC-MS grade Acetonitrile.

Step 2: Standard & Sample Preparation
  • Diluent : Water:Acetonitrile (50:50, v/v).

  • Procedure : Accurately weigh 10.0 mg of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde reference standard[1]. Dissolve and dilute to 10 mL with the diluent to achieve a 1.0 mg/mL stock.

    • Causality: Sonicate for no more than 5 minutes at ≤25∘C . Excessive heat or prolonged sonication accelerates the oxidation of the carbaldehyde group, artificially inflating impurity profiles.

Step 3: Chromatographic Conditions
  • Column : Biphenyl phase (e.g., Restek Raptor Biphenyl), 100 x 4.6 mm, 2.7 μ m.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Stabilizes mass transfer kinetics without degrading the sample).

  • Detection : UV at 280 nm (Optimal wavelength for the benzofuran chromophore).

  • Injection Volume : 5 μ L.

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject a resolution mixture containing the target compound spiked with 1% of the 5-carboxylic acid degradant. The analytical run is only considered valid if the resolution ( Rs​ ) is ≥2.0 and the tailing factor ( As​ ) is ≤1.2 .

Validation Lifecycle Workflow

To ensure continuous compliance and scientific integrity, the method development and validation process follows the lifecycle approach dictated by ICH Q14 and Q2(R2)[3][5].

G ATP Analytical Target Profile (Define Purity & Specificity) Risk Risk Assessment (Aldehyde Oxidation, pH) ATP->Risk MethodDev Method Development (Biphenyl Column Selection) Risk->MethodDev Validation ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) MethodDev->Validation Routine Lifecycle Management (Continuous Monitoring) Validation->Routine

Figure 1: Lifecycle approach to analytical method validation for benzofurans per ICH Q14/Q2(R2).

Sources

Validation

Structural Elucidation of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde: A Comparative Guide

Introduction & Scientific Context 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2) is a highly functionalized bicyclic building block. Its structural motif—a coumaran core featuring a C7-hydroxyl and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2) is a highly functionalized bicyclic building block. Its structural motif—a coumaran core featuring a C7-hydroxyl and a C5-formyl group—is heavily utilized in the synthesis of dihydrobenzofuran lignans. These derivatives have been identified as potent inhibitors of tubulin polymerization and represent a promising class of antitumor agents ().

Because the biological activity of downstream drug candidates is strictly dependent on their spatial conformation and stereochemistry, accurate structural elucidation of this scaffold is paramount. As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for small molecule characterization. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against emerging and traditional alternatives—Microcrystal Electron Diffraction (MicroED) and Advanced 2D NMR —providing actionable, self-validating protocols for your crystallographic workflows.

Objective Comparison: SCXRD vs. MicroED vs. NMR

When elucidating the structure of rigid, functionalized molecules like 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, the choice of analytical technique dictates the quality of the 3D data obtained.

  • SCXRD (The Gold Standard): Provides unequivocal absolute stereochemistry and precise bond lengths. It is the only routine method that definitively maps the complex intermolecular hydrogen-bonding networks between the C7-OH and C5-CHO groups in the solid state.

  • MicroED (The Emerging Alternative): Utilizes cryogenic electron microscopy to obtain atomic-resolution structures from sub-micron powders (). This is the superior choice if the benzofuran derivative stubbornly precipitates as a microcrystalline powder rather than forming large single crystals.

  • 2D NMR (The Solution-State Standard): Excellent for verifying bulk purity and solution-state connectivity, but inherently lacks the ability to directly observe solid-state packing or absolute configuration without chiral derivatization.

Data Presentation: Performance Metrics

Table 1: Performance Comparison of Structural Elucidation Techniques

ParameterSCXRD (Gold Standard)MicroED (Emerging)2D NMR (Solution)
Sample Requirement > 10 µm single crystal< 1 µm nanocrystals (powder)1–5 mg in deuterated solvent
Resolution Limit < 0.8 Å (Atomic)~ 1.0 Å (Atomic)N/A (Connectivity only)
Stereochemistry Absolute (via anomalous dispersion)Relative (typically)Relative (via NOESY/ROESY)
Hydrogen Atom Visibility Excellent (at 100 K)Moderate (electron scattering)Implicit (J-coupling)
Data Acquisition Time 2–12 hours< 30 minutes1–4 hours
Solid-State Packing Yes (H-bonding networks mapped)YesNo

Analytical Decision Workflow

To optimize resource allocation during drug development, scientists must apply a logical triage process to structural elucidation. The following decision tree dictates the standard operating procedure for benzofuran derivatives.

DecisionTree Q1 Is the sample crystalline? Q2 What is the average crystal size? Q1->Q2 Yes Sol Solution-State 2D NMR Q1->Sol No (Amorphous/Liquid) SCXRD Single-Crystal XRD (Absolute Configuration) Q2->SCXRD > 10 µm MicroED MicroED (Nanocrystal Analysis) Q2->MicroED < 1 µm (Powder)

Workflow for selecting the optimal structural elucidation technique based on sample morphology.

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve publishable SCXRD data for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, the protocol must be treated as a self-validating system where each step confirms the success of the previous one.

Step 1: Crystallization via Vapor Diffusion
  • Methodology: Dissolve 10 mg of the purified compound (>99% via LC-MS) in 0.5 mL of dichloromethane (DCM) inside a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 3 mL of n-hexane. Seal the outer vial tightly and leave undisturbed at 20 °C for 72 hours.

  • Causality: The molecule possesses a rigid planar core alongside strong hydrogen-bond donors (OH) and acceptors (CHO). Fast evaporation methods typically lead to rapid, disordered precipitation. Vapor diffusion allows the slow, controlled supersaturation required for orderly molecular packing.

  • System Validation: Inspect the resulting crystals under a polarized light microscope. A successful crystal will extinguish polarized light uniformly when rotated, confirming it is a single crystalline domain rather than a twinned aggregate.

Step 2: Cryo-Mounting and Data Collection
  • Methodology: Coat the selected crystal (approx. 0.15 × 0.10 × 0.05 mm) in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo Kα or Cu Kα radiation.

  • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots and is chemically critical for resolving the exact position of the hydroxyl hydrogen atom, which dictates the intermolecular hydrogen-bonding geometry.

  • System Validation: The initial diffraction frames must exhibit sharp, distinct spots with a signal-to-noise ratio ( I/σ(I) ) > 10 at low angles. Streaking indicates crystal cracking during cooling.

Step 3: Phase Solution and Refinement
  • Methodology: Solve the structure using intrinsic phasing algorithms. Refine the model using full-matrix least-squares on F2 via (). Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in the rigid benzofuran ring, yielding highly accurate bond lengths.

  • System Validation: The refinement is considered successful and self-validated when the final R1​ value is < 0.05, and the residual electron density map is featureless (highest peak < 0.5 e/ų).

SCXRD_Workflow N1 Sample Preparation (Purity >99% via LC-MS) N2 Crystallization (Vapor Diffusion: DCM/Hexane) N1->N2 N3 Data Collection (SCXRD at 100K) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Refinement (SHELXL, Anisotropic) N4->N5 N6 Final Validation (R1 < 0.05, checkCIF) N5->N6

Step-by-step SCXRD experimental workflow for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde.

Conclusion

While 2D NMR remains indispensable for rapid solution-state verification, and MicroED is revolutionizing the analysis of sub-micron powders, SCXRD remains the undisputed gold standard for the structural elucidation of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde. By employing causality-driven crystallization techniques like vapor diffusion and rigorous cryogenic data collection, researchers can confidently map the 3D architecture and hydrogen-bonding networks necessary for advanced structure-based drug design.

References

  • Pieters, L., Van Dyck, S., Gao, M., Bai, R., Hamel, E., Vlietinck, A., & Lemiere, G. (1999). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 42(26), 5475-5481.[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination. ACS Central Science, 4(11), 1587-1592.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

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